![molecular formula C20H14N2O3S B2982964 2-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione CAS No. 1024383-70-7](/img/structure/B2982964.png)
2-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione
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Description
2-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione is a useful research compound. Its molecular formula is C20H14N2O3S and its molecular weight is 362.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
This compound is structurally related to thiazolidinedione derivatives and Schiff bases, which are extensively explored for their versatile synthetic applications and potential biological activities. For instance, thiazolidinediones are pivotal in synthesizing ERK1/2 substrate-specific inhibitors, indicating their utility in developing targeted therapies for diseases like leukemia. Such compounds' synthesis often involves structural modifications to enhance their biological efficacy and physicochemical properties (Li et al., 2009). Additionally, the photoreorganization of related compounds in specific solvents has been studied to produce isobenzofuranones, showcasing the compound's relevance in organic synthesis and material science applications (Kapoor et al., 2003).
Photodynamic Therapy and Antimicrobial Activity
Derivatives of the compound have shown promise in photodynamic therapy (PDT) for treating cancer, characterized by good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II photosensitizers in PDT, indicating the compound's potential in developing new cancer treatments (Pişkin et al., 2020). Moreover, thiazole and its fused derivatives synthesized from related compounds have demonstrated significant antimicrobial activities, highlighting their potential in creating new antimicrobial agents (Wardkhan et al., 2008).
Corrosion Inhibition
Thiazolidinedione derivatives related to the compound have been investigated for their performance as corrosion inhibitors for mild steel in acidic solutions. Such studies are essential for identifying new materials that can protect industrial equipment from corrosion, thereby reducing maintenance costs and prolonging the lifespan of metal structures (Yadav et al., 2015).
properties
IUPAC Name |
3-hydroxy-2-[(E)-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]iminomethyl]inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c1-25-13-8-6-12(7-9-13)17-11-26-20(22-17)21-10-16-18(23)14-4-2-3-5-15(14)19(16)24/h2-11,23H,1H3/b21-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKPXSMTYHXYPP-UFFVCSGVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N=CC3=C(C4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=C(C4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione |
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